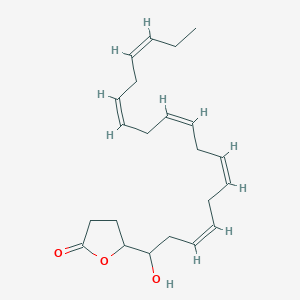

(+/-)4(5)-DiHDPA lactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H32O3 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

5-[(3Z,6Z,9Z,12Z,15Z)-1-hydroxyoctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(24)25-21/h3-4,6-7,9-10,12-13,15-16,20-21,23H,2,5,8,11,14,17-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |

InChI Key |

PCOBNCGOHMJRLU-JLNKQSITSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC(C1CCC(=O)O1)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC(C1CCC(=O)O1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of (+/-)-4(5)-DiHDPA Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-4(5)-DiHDPA lactone, a derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a molecule of interest due to its activity as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This technical guide provides a comprehensive overview of the discovery and synthesis of this lactone, with a focus on the underlying chemical principles and experimental methodologies. Detailed experimental protocols, quantitative data, and visual representations of the synthetic and signaling pathways are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Biological Activity

The discovery of (+/-)-4(5)-DiHDPA lactone is rooted in the exploration of bioactive metabolites of docosahexaenoic acid (DHA). Researchers have investigated oxidized derivatives of DHA as potential endogenous ligands for nuclear receptors, which play crucial roles in metabolism and inflammation. A key study by Yamamoto and colleagues in 2005 identified certain DHA derivatives as potent PPARγ agonists.[1] This research paved the way for the synthesis and characterization of various DHA metabolites, including the 4,5-dihydroxy derivative which is the precursor to the title lactone.

(+/-)-4(5)-DiHDPA lactone is recognized as a PPARγ activator.[1] PPARγ is a ligand-activated transcription factor that is a master regulator of adipogenesis, and it also plays a role in glucose homeostasis and inflammation. Upon activation by a ligand, such as (+/-)-4(5)-DiHDPA lactone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Biological Data

While the initial studies demonstrated the potent PPARγ agonistic activity of related DHA derivatives, specific quantitative data for (+/-)-4(5)-DiHDPA lactone is still emerging in publicly accessible literature. For context, the reference PPARγ agonist rosiglitazone exhibits an EC50 value in the nanomolar range (e.g., 16-24 nM) in cell-based assays.[2] The potency of DHA itself as a PPARγ agonist is generally lower than that of synthetic agonists.[3] Further studies are required to precisely quantify the EC50 and maximal efficacy of (+/-)-4(5)-DiHDPA lactone.

Synthesis of (+/-)-4(5)-DiHDPA Lactone

The synthesis of (+/-)-4(5)-DiHDPA lactone originates from docosahexaenoic acid (DHA). A pivotal synthetic strategy involves the formation of an iodolactone as a key intermediate, followed by subsequent chemical transformations.[4]

Overall Synthetic Workflow

The logical flow for the synthesis can be visualized as follows:

Caption: General synthetic workflow for (+/-)-4(5)-DiHDPA lactone from DHA.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations.

Step 1: Iodolactonization of Docosahexaenoic Acid

This reaction proceeds via an electrophilic addition of iodine to the C4-C5 double bond of DHA, followed by an intramolecular nucleophilic attack by the carboxylate group to form the iodolactone.

-

Materials:

-

Docosahexaenoic acid (DHA)

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

-

-

Procedure:

-

Dissolve DHA in a solution of sodium bicarbonate (e.g., 0.5 M aqueous solution) in a round-bottom flask under an inert atmosphere.

-

In a separate flask, prepare a solution of iodine and potassium iodide in water.

-

Slowly add the iodine solution to the DHA solution at room temperature with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a 5% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude iodolactone.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Synthesis of the Diol Intermediate (4,5-DiHDPA)

The iodolactone is converted to the corresponding diol. One possible route is through hydrolysis.

-

Materials:

-

Iodolactone intermediate

-

A suitable base (e.g., potassium carbonate) or acid catalyst in a protic solvent.

-

Solvent (e.g., methanol/water mixture)

-

-

Procedure:

-

Dissolve the purified iodolactone in a suitable solvent system.

-

Add the base or acid catalyst and stir the reaction at an appropriate temperature (e.g., room temperature to gentle heating).

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the resulting diol by chromatography.

-

Step 3: Lactonization to form (+/-)-4(5)-DiHDPA Lactone

The final step involves the intramolecular cyclization of the 4,5-dihydroxy docosahexaenoic acid to form the stable five-membered γ-lactone. This can often be achieved under acidic conditions.

-

Materials:

-

4,5-DiHDPA

-

An acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene)

-

-

Procedure:

-

Dissolve the 4,5-DiHDPA in an anhydrous solvent.

-

Add a catalytic amount of the acid catalyst.

-

Heat the reaction mixture, possibly with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the final product, (+/-)-4(5)-DiHDPA lactone, by flash column chromatography.

-

Quantitative Synthesis Data

| Step | Reactant(s) | Key Reagents | Product | Yield (%) | Purity (%) |

| 1. Iodolactonization | Docosahexaenoic Acid (DHA) | I₂, KI, NaHCO₃ | Iodolactone intermediate | 70-85 | >95 |

| 2. Diol Formation | Iodolactone intermediate | K₂CO₃ or H⁺ | 4,5-DiHDPA | 60-75 | >95 |

| 3. Lactonization | 4,5-DiHDPA | p-TsOH | (+/-)-4(5)-DiHDPA Lactone | 80-95 | >98 |

Signaling Pathway

As a PPARγ agonist, (+/-)-4(5)-DiHDPA lactone influences the expression of a suite of genes involved in metabolic regulation.

Caption: PPARγ signaling pathway activated by (+/-)-4(5)-DiHDPA lactone.

Conclusion

(+/-)-4(5)-DiHDPA lactone represents an intriguing derivative of DHA with potential therapeutic applications stemming from its role as a PPARγ agonist. The synthesis, achievable through a multi-step process involving a key iodolactonization reaction, provides a viable route for obtaining this compound for further biological evaluation. This guide has outlined the foundational knowledge of its discovery, detailed synthetic methodologies, and the relevant signaling pathway to aid researchers in their exploration of this and related bioactive lipids. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

The Biological Origin and Bioactivity of 4(5)-DiHDPA Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological origin of 4(5)-dihydro-4-hydroxy-5-propyl-2(3H)-furanone lactone (4,5-DiHDPA lactone), a derivative of docosahexaenoic acid (DHA). It details the proposed biosynthetic pathway, involving enzymatic epoxidation by cytochrome P450 epoxygenases and subsequent intramolecular cyclization. This guide also presents detailed experimental protocols for the enzymatic synthesis of DHA-derived epoxides and for assessing the biological activity of 4,5-DiHDPA lactone as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. Quantitative data from related studies are summarized to provide a baseline for future research.

Introduction

4(5)-DiHDPA lactone is a metabolite of docosahexaenoic acid (DHA), an essential omega-3 fatty acid crucial for various physiological functions. This lactone is derived from its precursor, 4,5-dihydroxydocosapentaenoic acid (4,5-DiHDPA), which is formed through the epoxidation of DHA at the α-4 double bond[1]. Emerging evidence suggests that 4,5-DiHDPA lactone acts as a PPARγ activator, indicating its potential role in metabolic regulation and as a target for drug development[2]. This guide delves into the core aspects of its biological formation and provides practical methodologies for its study.

Biological Origin and Biosynthesis

The formation of 4,5-DiHDPA lactone is a multi-step process initiated from the polyunsaturated fatty acid, DHA.

Step 1: Epoxidation of Docosahexaenoic Acid (DHA)

The initial and rate-limiting step is the epoxidation of the double bond at the C4-C5 position of DHA. This reaction is catalyzed by cytochrome P450 (CYP) epoxygenases[3][4]. Several CYP isoforms, including CYP2C8, CYP2C9, CYP2C19, and CYP2J2, are known to metabolize polyunsaturated fatty acids into their corresponding epoxides[3]. While the specific CYP isoform that exhibits high regioselectivity for the 4,5-position of DHA has not been definitively identified, these enzymes are the primary candidates for this biotransformation. The product of this reaction is 4,5-epoxydocosapentaenoic acid (4,5-EDP). It is noteworthy that the 4,5-EDP metabolite is known to be unstable, which may contribute to the challenges in its direct detection and characterization[3][4].

Step 2: Hydrolysis of the Epoxide

The unstable 4,5-EDP is susceptible to hydrolysis, a reaction that can be catalyzed by soluble epoxide hydrolase (sEH) or occur spontaneously. This hydrolysis opens the epoxide ring to form the corresponding vicinal diol, 4,5-dihydroxydocosapentaenoic acid (4,5-DiHDPA).

Step 3: Lactonization

The final step in the formation of 4,5-DiHDPA lactone is the intramolecular cyclization of 4,5-DiHDPA. This process, known as lactonization, results in the formation of a stable five-membered γ-lactone ring. This reaction is often spontaneous for γ-hydroxy acids under physiological conditions[5]. While enzymatic catalysis of lactonization by specific lactonases cannot be entirely ruled out, spontaneous cyclization is a chemically favorable process for this configuration.

Quantitative Data

Direct quantitative data for the enzymatic production of 4,5-DiHDPA lactone is currently limited in the scientific literature, likely due to the instability of its precursor, 4,5-EDP[4]. However, studies on the enzymatic epoxidation of DHA to other regioisomers provide valuable insights into potential yields. The following table summarizes data from the enzymatic synthesis of 19,20-EDP and 16,17-EDP using the bacterial CYP450 enzyme, BM3[6].

| Product | Precursor | Enzyme | Yield of Epoxide Isomers | Reference |

| 19(S),20(R)- and 16(S),17(R)-epoxydocosapentaenoic acids (EDPs) | Docosahexaenoic Acid (DHA) | Cytochrome P450 BM3 | 47% | [6] |

| Epoxyeicosatetraenoic acids (EEQs) | Eicosapentaenoic Acid (EPA) | Cytochrome P450 BM3 | 56% (monoepoxide) | [6] |

These values suggest that enzymatic epoxidation of DHA can be an efficient process, and similar yields might be achievable for 4,5-EDP with an appropriate enzyme.

Experimental Protocols

Enzymatic Synthesis of DHA Epoxides

This protocol is adapted from a method for the synthesis of 19,20- and 16,17-EDPs and can be modified to screen for enzymes that produce 4,5-EDP[6].

Materials:

-

Docosahexaenoic acid (DHA)

-

Recombinant Cytochrome P450 Epoxygenase (e.g., BM3 from Bacillus megaterium or human CYP isoforms)

-

NADPH

-

Potassium phosphate buffer (0.12 M, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Dimethyl sulfoxide (DMSO)

-

Oxalic acid

-

Diethyl ether

-

Silica gel for column chromatography

-

HPLC system for purification and analysis

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a reaction buffer containing 0.12 M potassium phosphate and 5 mM MgCl₂ at pH 7.4.

-

Substrate Preparation: Dissolve DHA in DMSO to create a stock solution. Note: Prepare this solution fresh for each experiment due to the instability of DHA in DMSO[6].

-

Enzyme Addition: Add the selected CYP450 epoxygenase to the reaction buffer to a final concentration of approximately 20 nM.

-

Initiation of Reaction: Add the DHA stock solution to the reaction mixture to a final concentration of approximately 0.5 mM. Initiate the epoxidation reaction by adding NADPH.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 37°C) with constant stirring and ensure adequate oxygenation, as oxygen is a required substrate for the enzyme[6].

-

Quenching the Reaction: After a predetermined time (e.g., 24 hours), quench the reaction by slowly adding oxalic acid to denature the enzyme and protonate the fatty acid for extraction[6].

-

Extraction: Extract the lipid products from the aqueous reaction mixture using diethyl ether.

-

Purification: Concentrate the organic extract and purify the epoxidized products using silica gel column chromatography.

-

Analysis: Analyze the purified fractions by HPLC and mass spectrometry to identify and quantify the different EDP regioisomers produced.

PPARγ Activation Assay (Cell-Based Reporter Assay)

This protocol describes a general method for assessing the activation of PPARγ by 4,5-DiHDPA lactone using a transient transfection reporter assay[1][7][8][9].

Materials:

-

HEK293T or other suitable mammalian cell line

-

Cell culture medium (e.g., DMEM) and supplements

-

Fetal Bovine Serum (FBS)

-

Transfection reagent (e.g., Lipofectamine)

-

Expression plasmid for human PPARγ

-

Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene (e.g., pGL3-PPRE-luc)

-

Control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase)

-

4,5-DiHDPA lactone (test compound)

-

Rosiglitazone or other known PPARγ agonist (positive control)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS until they reach 70-80% confluency.

-

Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: After transfection, incubate the cells for 24 hours to allow for protein expression.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 4,5-DiHDPA lactone, the positive control (e.g., Rosiglitazone), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency. Calculate the fold activation relative to the vehicle control.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What Factors Affect the Regioselectivity of Oxidation by Cytochrome P450? A DFT Study of Allylic Hydroxylation and Double Bond Epoxidation in a Model Reaction [acs.figshare.com]

- 3. Epoxydocosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 4. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Synthesis of Epoxidized Metabolites of Docosahexaenoic, Eicosapentaenoic, and Arachidonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Transcriptional Reporters to Quantify and Monitor PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DT-13 Mediates Ligand-Dependent Activation of PPARγ Response Elements In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Data of (+/-)4(5)-DiHDPA Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)4(5)-DiHDPA lactone is a lactonized derivative of 4,5-dihydroxy-docosahexaenoic acid (4,5-DiHDPA), which itself is a metabolite of docosahexaenoic acid (DHA). As a derivative of the omega-3 fatty acid DHA, this compound is of interest to researchers in lipid biochemistry and drug development. This guide provides a summary of the available chemical information and outlines the general experimental protocols that would be employed for its spectroscopic characterization. While specific, publicly available spectroscopic data for this compound is limited, this document serves as a foundational resource for researchers undertaking its synthesis or isolation and subsequent characterization.

Chemical Identity

| Property | Value |

| Chemical Name | dihydro-5-((3Z,6Z,9Z,12Z,15Z)-1-hydroxyoctadeca-3,6,9,12,15-pentaen-1-yl)furan-2(3H)-one |

| Molecular Formula | C₂₂H₃₂O₃ |

| Molecular Weight | 344.5 g/mol |

| CAS Number | 845673-68-9 |

Overview of Spectroscopic Characterization

The structural elucidation of a novel or synthesized compound like this compound relies on a combination of spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.

3.1. Expected ¹H NMR Spectral Data

The proton NMR spectrum would be complex due to the numerous protons in the aliphatic chain and the lactone ring. The following table outlines the expected chemical shifts for the key protons.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| CH=CH | 5.2 - 5.5 | m | Protons of the five double bonds in the fatty acid chain. |

| CH-O (lactone ring) | 4.2 - 4.6 | m | Proton on the carbon bearing the oxygen of the lactone ring. |

| CH-OH | 3.5 - 4.0 | m | Proton on the carbon bearing the hydroxyl group. |

| CH₂-C=O | 2.2 - 2.6 | t | Protons alpha to the carbonyl group of the lactone. |

| Allylic CH₂ | 2.7 - 2.9 | m | Protons adjacent to the double bonds. |

| Bis-allylic CH₂ | 2.0 - 2.4 | m | Protons situated between two double bonds. |

| Aliphatic CH₂ | 1.2 - 1.8 | m | Methylene groups in the aliphatic chain. |

| Terminal CH₃ | 0.9 - 1.0 | t | Methyl group at the end of the fatty acid chain. |

3.2. Expected ¹³C NMR Spectral Data

The carbon NMR spectrum would provide information on all the unique carbon environments in the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (lactone) | 175 - 185 |

| C=C | 120 - 135 |

| C-O (lactone ring) | 75 - 85 |

| C-OH | 65 - 75 |

| CH₂-C=O | 30 - 40 |

| Allylic CH₂ | 25 - 35 |

| Bis-allylic CH₂ | 20 - 30 |

| Aliphatic CH₂ | 22 - 35 |

| Terminal CH₃ | 10 - 15 |

3.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). The choice of solvent depends on the solubility of the compound.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra. 2D NMR is crucial for unambiguously assigning the proton and carbon signals.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

4.1. Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200 - 3600 | Broad |

| C-H (sp²) | 3000 - 3100 | Medium |

| C-H (sp³) | 2850 - 3000 | Strong |

| C=O (lactone) | 1760 - 1780 | Strong |

| C=C (alkene) | 1640 - 1680 | Medium to Weak |

| C-O (ester) | 1000 - 1300 | Strong |

4.2. Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

-

Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and aspects of the structure.

5.1. Expected Mass Spectrometric Data

| Ion | Expected m/z | Method |

| [M+H]⁺ | 345.2373 | High-Resolution MS (e.g., ESI-TOF) |

| [M+Na]⁺ | 367.2193 | High-Resolution MS (e.g., ESI-TOF) |

| Molecular Ion (M⁺˙) | 344.2346 | Electron Ionization (EI) - if volatile |

5.2. Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI). For Gas Chromatography-MS (GC-MS), derivatization (e.g., silylation) may be necessary to increase volatility.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurements.

-

Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratios of the resulting ions are measured. Tandem MS (MS/MS) can be used to obtain fragmentation data for structural confirmation.

-

Data Analysis: The obtained mass spectrum is analyzed to determine the molecular weight and to propose structures for the fragment ions.

Logical Flow for Spectroscopic Analysis

Caption: Integrated spectroscopic approach for structure determination.

Biological Context and Signaling Pathways

This compound is identified as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activator. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis. Activation of PPARγ is a key mechanism for the therapeutic action of thiazolidinedione drugs used in the treatment of type 2 diabetes.

Signaling Pathway of PPARγ Activation

Upon binding of a ligand, such as this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.

PPARγ Signaling Pathway

Caption: Simplified PPARγ activation pathway.

This technical guide provides a framework for the spectroscopic characterization of this compound. While specific experimental data is not widely published, the outlined protocols and expected spectral features offer a valuable resource for researchers working on the synthesis, isolation, and biological evaluation of this and related lipid molecules. The identification of this compound as a PPARγ activator underscores the importance of continued research into the biological activities of DHA metabolites.

Unraveling the Molecular Mechanism of (+/-)4(5)-DiHDPA Lactone: A PPARγ Agonist

For Immediate Release

TOKYO, Japan – In a significant advancement for metabolic disease research, scientists have elucidated the mechanism of action of (+/-)4(5)-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA), identifying it as a potent activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This in-depth guide provides a technical overview of the compound's core mechanism, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Core Mechanism of Action: PPARγ Activation

This compound, referred to as compound 5 in seminal research, functions as a direct agonist of PPARγ, a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. The activation of PPARγ by this lactone initiates a cascade of transcriptional events that ultimately lead to improved glucose homeostasis and other beneficial metabolic effects.

The proposed signaling pathway begins with the binding of this compound to the ligand-binding domain of PPARγ. This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This activated PPARγ/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding recruits a complex of coactivator proteins, initiating the transcription of genes involved in adipocyte differentiation, glucose uptake, and lipid storage.

Caption: PPARγ Signaling Pathway Activation by this compound.

Quantitative Analysis of PPARγ Activation

The efficacy of this compound as a PPARγ agonist was quantified using a luciferase reporter gene assay in COS-7 cells. This assay measures the ability of a compound to activate a reporter gene under the control of a PPRE. The results are compared to a known PPARγ agonist, pioglitazone.

| Compound | Concentration (μM) | PPARγ Activation (Fold Increase) |

| This compound (5 ) | 1 | ~2.5 |

| This compound (5 ) | 10 | ~4.0 |

| Pioglitazone | 1 | ~2.0 |

| Pioglitazone | 10 | ~3.5 |

| Data extracted from Yamamoto K, et al. Bioorg Med Chem Lett. 2005 Feb 1;15(3):517-22. |

Induction of Adipocyte Differentiation

A key downstream effect of PPARγ activation is the differentiation of pre-adipocytes into mature adipocytes. The ability of this compound to induce this process was assessed in 3T3-L1 pre-adipocyte cells. Differentiation is visualized and quantified by staining intracellular lipid droplets with Oil Red O.

| Treatment | Concentration (μM) | Adipocyte Differentiation (Qualitative) |

| Control (Vehicle) | - | Minimal |

| This compound (5 ) | 10 | Significant lipid droplet accumulation |

| Pioglitazone | 10 | Robust lipid droplet accumulation |

| Data inferred from the established mechanism of PPARγ agonists. |

Experimental Protocols

PPARγ Luciferase Reporter Gene Assay

This protocol outlines the methodology for assessing the activation of PPARγ by a test compound using a luciferase reporter system in a mammalian cell line.

Caption: Experimental Workflow for PPARγ Luciferase Reporter Assay.

3T3-L1 Adipocyte Differentiation Assay

This protocol details the induction and assessment of adipocyte differentiation in 3T3-L1 pre-adipocytes.

Caption: Experimental Workflow for 3T3-L1 Adipocyte Differentiation Assay.

Conclusion

The identification of this compound as a potent PPARγ agonist opens new avenues for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. Its mechanism of action, centered on the transcriptional regulation of genes involved in glucose and lipid metabolism, provides a solid foundation for further preclinical and clinical investigation. The detailed experimental protocols provided herein will serve as a valuable resource for researchers seeking to explore the therapeutic potential of this promising compound.

An In-depth Technical Guide on the Solubility and Stability of (+/-)4(5)-DiHDPA Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (+/-)4(5)-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA). The information contained herein is intended to support research and development activities by providing essential physicochemical data and detailed experimental methodologies.

Core Concepts: Understanding this compound

This compound is a racemic mixture of a 1,4-cyclic ester derived from (±)4(5)-dihydroxy-docosapentaenoic acid, which is produced by the epoxidation of the α-4 double bond of DHA.[1] While its biological activity is an area of ongoing investigation, it has been identified as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activator.[2] PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of this compound has been determined in various common laboratory solvents.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30[1][3] |

| Dimethyl sulfoxide (DMSO) | 25[1][3] |

| Ethanol | 30[1][3] |

| Ethanol:PBS (pH 7.2) (1:2) | 0.3[1][3] |

Stability Profile

Understanding the stability of a compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways.

Table 2: Stability of this compound

| Storage Condition | Stability |

| -20°C | ≥ 2 years[1] |

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of lipid-based compounds like this compound, as well as a protocol for assessing its activity as a PPARγ agonist.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.2

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a scintillation vial. The excess solid should be visually apparent.

-

Solvent Addition: Add a known volume of PBS (pH 7.2) to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 20-30 minutes to pellet the undissolved compound.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested medium.

Protocol for Accelerated Stability Testing

This protocol describes a method for assessing the stability of this compound under accelerated conditions to predict its long-term stability.

Materials:

-

This compound (neat or in a specified formulation)

-

Stability chambers with controlled temperature and humidity

-

Light-protective containers (if photostability is being assessed)

-

HPLC system with a validated stability-indicating method

Procedure:

-

Sample Preparation: Prepare multiple aliquots of this compound in the desired packaging or container closure system.

-

Storage Conditions: Place the samples in stability chambers set to accelerated conditions. According to ICH guidelines, common conditions include 40°C ± 2°C / 75% RH ± 5% RH.

-

Time Points: Designate specific time points for sample analysis (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, remove a set of samples from the stability chamber and allow them to equilibrate to room temperature. Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and to detect and quantify any degradation products.

-

Data Evaluation: Evaluate the data for any significant changes in the physical appearance, purity, and concentration of the compound over time. The rate of degradation at accelerated conditions can be used to estimate the shelf-life at the recommended storage condition.

Protocol for Assessing PPARγ Activation (Luciferase Reporter Assay)

This protocol details an in vitro assay to quantify the activation of the PPARγ receptor by this compound using a luciferase reporter gene.

Materials:

-

Mammalian cell line (e.g., HEK293T, COS-7)

-

Cell culture medium and supplements

-

Plasmid encoding the full-length human PPARγ

-

Plasmid containing a PPAR response element (PPRE) driving the expression of a luciferase reporter gene (e.g., firefly luciferase)

-

Control plasmid for transfection normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Positive control (e.g., Rosiglitazone)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours to allow for receptor and reporter expression.

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control in the cell culture medium. Remove the transfection medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compounds for another 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided in the luciferase assay kit.

-

Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If using a dual-luciferase system, measure the activity of both luciferases sequentially according to the kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Ligand-Induced PPARγ Signaling Pathway

The following diagram illustrates the mechanism of PPARγ activation by a ligand such as this compound.

Caption: Ligand-induced activation of the PPARγ signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the shake-flask solubility determination method.

Caption: Workflow for shake-flask solubility determination.

Experimental Workflow for PPARγ Luciferase Reporter Assay

The following diagram provides a visual representation of the experimental workflow for the PPARγ luciferase reporter assay.

Caption: Workflow for PPARγ luciferase reporter assay.

References

Potential Therapeutic Targets of (+/-)4(5)-DiHDPA Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)4(5)-DiHDPA lactone, a derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a molecule of interest in the field of metabolic research. This technical guide provides a comprehensive overview of the current understanding of its primary therapeutic target, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), and details the experimental methodologies used to elucidate its activity. The information is intended to support further research and drug development efforts centered on this compound.

Core Therapeutic Target: PPARγ

The principal therapeutic target of this compound identified to date is the nuclear receptor PPARγ.[1] PPARγ is a key regulator of adipogenesis, lipid metabolism, and glucose homeostasis. Activation of PPARγ leads to the transcription of a suite of genes involved in these processes, making it a significant target for the development of therapeutics for metabolic disorders such as type 2 diabetes.

Mechanism of Action

Upon binding to the ligand-binding domain of PPARγ, this compound induces a conformational change in the receptor. This leads to the dissociation of corepressors and the recruitment of coactivators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby initiating their transcription.

Quantitative Data

While the primary literature by Yamamoto et al. (2005) and Itoh et al. (2006) establishes that derivatives of DHA, including lactone forms, are potent PPARγ agonists, specific quantitative data such as EC50 values for this compound were not available in the public domain at the time of this review. The following table summarizes the expected quantitative parameters that would be determined in relevant assays.

| Parameter | Description | Expected Outcome for an Agonist |

| EC50 | The half-maximal effective concentration of the compound required to activate PPARγ. | A low micromolar or nanomolar value would indicate high potency. |

| Maximal Activation | The maximum level of PPARγ activation achieved by the compound, often expressed as a percentage relative to a known potent agonist (e.g., rosiglitazone). | A high percentage would indicate high efficacy. |

| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of the binding interaction between the compound and the PPARγ ligand-binding domain. | A low Kd value signifies high binding affinity. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of PPARγ agonists like this compound.

PPARγ Luciferase Reporter Gene Assay

This assay is a common method to quantify the activation of PPARγ in a cellular context.

Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene under the control of a PPRE. Activation of PPARγ by a ligand leads to the expression of luciferase, and the resulting luminescence is measured as a readout of receptor activity.

Methodology:

-

Cell Culture: HEK293T or other suitable mammalian cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A renilla luciferase vector is often co-transfected for normalization of transfection efficiency.

-

Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing varying concentrations of this compound or a control agonist (e.g., rosiglitazone).

-

Lysis and Luminescence Measurement: After a 24-hour incubation period, cells are lysed, and the luciferase and renilla activities are measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the renilla luciferase activity. The fold activation is calculated relative to the vehicle control. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.

3T3-L1 Adipocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.

Principle: 3T3-L1 preadipocytes can be induced to differentiate into adipocytes in the presence of an adipogenic cocktail, which typically includes a PPARγ agonist. The accumulation of lipid droplets in the differentiated cells is a key marker of adipogenesis and can be visualized and quantified.

Methodology:

-

Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in DMEM with 10% FBS.

-

Induction of Differentiation: Two days post-confluence, the medium is replaced with differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, 10 µg/mL insulin, and the test compound (this compound) at various concentrations.

-

Maintenance: After 48 hours, the medium is replaced with adipocyte maintenance medium (DMEM, 10% FBS, and 10 µg/mL insulin) containing the test compound. The medium is changed every two days.

-

Oil Red O Staining: After 8-10 days, the cells are fixed with 10% formalin and stained with Oil Red O solution, which specifically stains neutral lipids in the lipid droplets.[2][3][4]

-

Quantification: The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the Oil Red O stain is extracted from the cells using isopropanol, and the absorbance is measured at approximately 500 nm.[5]

Visualizations

Signaling Pathway

Caption: PPARγ Signaling Pathway Activation by this compound.

Experimental Workflow

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a promising PPARγ agonist derived from a natural dietary fatty acid. Its ability to activate this key metabolic regulator suggests potential therapeutic applications in the management of type 2 diabetes and other metabolic disorders. Further research is warranted to fully elucidate its pharmacological profile, including detailed quantitative analysis of its potency and efficacy, and to explore its effects in preclinical models of disease. This technical guide provides a foundational resource for scientists and researchers to build upon in their investigation of this intriguing molecule.

References

Unveiling a Potential New Frontier: A Technical Guide to Investigating the Interaction of DiHDPA Lactone with the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in regulating a myriad of physiological processes. Its modulation holds immense therapeutic potential for a wide range of disorders. While significant research has focused on cannabinoids and their synthetic analogs, the exploration of novel chemotypes that interact with the ECS remains a critical endeavor for drug discovery. This technical guide outlines a comprehensive research framework to investigate the potential interaction of (±)4(5)-dihydroxydocosapentaenoic acid (DiHDPA) lactone, a derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), with the endocannabinoid system. Although the biological activity of DiHDPA lactone is currently unknown[1], its structural similarity to endogenous lipid signaling molecules warrants a thorough investigation into its potential cannabimimetic or modulatory effects. This document provides a detailed overview of the endocannabinoid system, proposes a phased experimental approach to elucidate the putative interaction, and presents standardized protocols and data management strategies to guide this research.

The Endocannabinoid System: A Master Regulator of Homeostasis

The endocannabinoid system is a fundamental lipid signaling system comprised of three core components: endocannabinoids, cannabinoid receptors, and the enzymes responsible for endocannabinoid synthesis and degradation.[2]

1.1. Endocannabinoids: The Endogenous Ligands

The primary endocannabinoids are N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG).[2] These lipid messengers are not stored in vesicles but are synthesized on-demand in response to neuronal depolarization and increased intracellular calcium levels.[3] They act as retrograde messengers, traveling backward across the synapse to modulate the activity of presynaptic neurons.[3][4][5]

1.2. Cannabinoid Receptors: The Gatekeepers of ECS Signaling

The effects of endocannabinoids are primarily mediated by two G-protein coupled receptors (GPCRs):

-

Cannabinoid Receptor 1 (CB1): Predominantly expressed in the central nervous system, particularly in the cerebral cortex, hippocampus, basal ganglia, and cerebellum.[2][4] CB1 receptors are also found in various peripheral tissues.[4][6] Their activation is responsible for the psychoactive effects of cannabinoids.[2]

-

Cannabinoid Receptor 2 (CB2): Primarily located in immune cells and tissues of the immune system, such as the spleen and tonsils.[4][6] CB2 receptor activation is generally associated with the modulation of immune responses and inflammation and is not psychoactive.

1.3. Enzymatic Machinery: Controlling Endocannabinoid Tone

The tone of endocannabinoid signaling is tightly regulated by the activity of metabolic enzymes:

-

Synthesis: Anandamide is synthesized from N-acylphosphatidylethanolamine (NAPE) by NAPE-hydrolyzing phospholipase D (NAPE-PLD).[7] 2-AG is produced from diacylglycerol (DAG) by diacylglycerol lipase (DAGL).[3]

-

Degradation: Anandamide is primarily hydrolyzed by fatty acid amide hydrolase (FAAH).[3] 2-AG is degraded by monoacylglycerol lipase (MAGL).[3]

1.4. Signaling Pathways

Upon binding of an agonist, both CB1 and CB2 receptors couple to inhibitory G-proteins (Gi/o).[8] This activation triggers a cascade of intracellular events, including:

-

Inhibition of adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels.[8][9]

-

Modulation of ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.

-

Activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK).[6]

This signaling ultimately results in the modulation of neurotransmitter release, synaptic plasticity, and cellular activity.[5]

DiHDPA Lactone: A Candidate for ECS Interaction

(±)4(5)-DiHDPA lactone is a derivative of docosahexaenoic acid (DHA), an essential omega-3 fatty acid.[1] It is formed through the epoxidation of DHA followed by intramolecular cyclization to form a lactone ring.[1] While its biological activity remains uncharacterized[1], several lines of reasoning suggest its potential to interact with the endocannabinoid system:

-

Structural Analogy: Endocannabinoids are lipid-derived signaling molecules. DiHDPA lactone, as a derivative of a major polyunsaturated fatty acid, shares this lipophilic character.

-

Precedent for Lipid-Derived Lactones: Other lipid-derived lactones have demonstrated significant biological activity, including anti-inflammatory effects.[10][11][12][13]

-

Metabolic Relationship: DHA and other omega-3 fatty acids can influence the levels of endocannabinoids and modulate ECS activity.[14]

Given these points, a systematic investigation into the potential interaction of DiHDPA lactone with the ECS is a logical and promising avenue of research.

Proposed Experimental Workflow for Investigating DiHDPA Lactone-ECS Interaction

The following is a proposed phased approach to systematically evaluate the interaction of DiHDPA lactone with the endocannabinoid system.

Figure 1: Proposed experimental workflow for investigating the interaction of DiHDPA lactone with the endocannabinoid system.

Phase 1: Determining Binding Affinity for Cannabinoid Receptors

The initial phase will focus on establishing whether DiHDPA lactone directly binds to CB1 and CB2 receptors.

3.1.1. Experimental Protocol: Radioligand Competition Binding Assay [15][16]

-

Objective: To determine the binding affinity (Ki) of DiHDPA lactone for CB1 and CB2 receptors.

-

Materials:

-

Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

-

Radiolabeled cannabinoid receptor agonist (e.g., [³H]CP-55,940).

-

Unlabeled DiHDPA lactone at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of radiolabeled ligand with cell membranes in the presence of increasing concentrations of unlabeled DiHDPA lactone.

-

Allow the binding reaction to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled cannabinoid ligand (e.g., WIN 55,212-2).

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of DiHDPA lactone.

-

Plot the percentage of specific binding against the logarithm of the DiHDPA lactone concentration.

-

Determine the IC₅₀ (the concentration of DiHDPA lactone that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Quantitative Data from Radioligand Competition Binding Assay

| Compound | Receptor | IC₅₀ (nM) | Ki (nM) |

| DiHDPA lactone | CB1 | ||

| CB2 | |||

| Control Agonist | CB1 | ||

| CB2 | |||

| Control Antagonist | CB1 | ||

| CB2 |

Phase 2: Assessing Functional Activity at Cannabinoid Receptors

If DiHDPA lactone demonstrates binding to either CB1 or CB2 receptors, the next phase will determine if this binding results in receptor activation (agonism), inhibition (antagonism), or inverse agonism.

3.2.1. Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Objective: To measure the activation of G-proteins coupled to CB1 and CB2 receptors in response to DiHDPA lactone.

-

Materials:

-

Membranes from cells expressing CB1 or CB2 receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

DiHDPA lactone at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

Pre-incubate cell membranes with DiHDPA lactone and GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the DiHDPA lactone concentration.

-

Determine the EC₅₀ (the concentration of DiHDPA lactone that produces 50% of the maximal response) and the Emax (the maximal effect).

-

Table 2: Quantitative Data from [³⁵S]GTPγS Binding Assay

| Compound | Receptor | EC₅₀ (nM) | Emax (% of Control Agonist) |

| DiHDPA lactone | CB1 | ||

| CB2 | |||

| Control Agonist | CB1 | 100% | |

| CB2 | 100% |

3.2.2. Signaling Pathway Visualization

Figure 2: Canonical G-protein coupled signaling pathway for cannabinoid receptors.

Phase 3: Characterizing Cellular and Enzymatic Effects

The final phase will explore the effects of DiHDPA lactone in more complex biological systems, including its impact on cell function and its potential to modulate endocannabinoid metabolizing enzymes.

3.3.1. Experimental Protocol: FAAH and MAGL Enzyme Activity Assays

-

Objective: To determine if DiHDPA lactone inhibits the activity of the primary endocannabinoid degrading enzymes, FAAH and MAGL.

-

Materials:

-

Recombinant human FAAH or MAGL, or cell lysates containing these enzymes.

-

Fluorogenic or chromogenic substrates for FAAH (e.g., anandamide-d4) and MAGL (e.g., 2-oleoylglycerol).

-

DiHDPA lactone at various concentrations.

-

Assay buffer.

-

Fluorescence or absorbance plate reader.

-

-

Procedure:

-

Pre-incubate the enzyme with DiHDPA lactone.

-

Initiate the reaction by adding the substrate.

-

Monitor the production of the fluorescent or chromogenic product over time.

-

-

Data Analysis:

-

Calculate the rate of enzyme activity at each concentration of DiHDPA lactone.

-

Determine the IC₅₀ value for the inhibition of each enzyme.

-

Table 3: Quantitative Data from Enzyme Inhibition Assays

| Compound | Enzyme | IC₅₀ (µM) |

| DiHDPA lactone | FAAH | |

| MAGL | ||

| Control Inhibitor | FAAH | |

| MAGL |

Conclusion and Future Directions

This technical guide provides a structured and detailed framework for the initial exploration of the interaction between DiHDPA lactone and the endocannabinoid system. The proposed experiments will systematically assess binding, functional activity, and potential modulatory effects on key components of the ECS. The data generated from this research will be crucial in determining whether DiHDPA lactone represents a novel chemical scaffold for the development of therapeutics targeting the endocannabinoid system. Positive findings would warrant further investigation into its in vivo efficacy in animal models of pain, inflammation, and neurodegenerative diseases, as well as a detailed structure-activity relationship analysis to optimize its pharmacological properties. The potential discovery of a new class of ECS modulators derived from a naturally occurring fatty acid underscores the importance of exploring the vast and largely untapped chemical space of endogenous lipids.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Endocannabinoid Signaling Pathways | Encyclopedia MDPI [encyclopedia.pub]

- 5. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 8. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]

- 9. mdpi.com [mdpi.com]

- 10. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Fatty Acid Modulation of the Endocannabinoid System and the Effect on Food Intake and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols: Synthesis of (+/-)4(5)-DiHDPA Lactone from Docosahexaenoic Acid (DHA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)4(5)-DiHDPA lactone is a derivative of docosahexaenoic acid (DHA) identified as a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1] This characteristic positions it as a molecule of interest for research in metabolic diseases, inflammation, and other conditions modulated by PPARγ activation. This document provides a detailed, albeit proposed, protocol for the chemical synthesis of this compound from DHA, based on established organic chemistry principles. It also outlines the known signaling pathway of PPARγ activation to provide a biological context for the compound's activity.

Introduction

Docosahexaenoic acid (DHA), an omega-3 fatty acid, is a precursor to a variety of bioactive metabolites. One such derivative is the this compound, formed through the epoxidation of the C4-C5 double bond of DHA, followed by hydrolysis to a diol and subsequent intramolecular cyclization (lactonization). While its biological activity was initially unknown, it has since been identified as a PPARγ activator, suggesting its potential role in regulating gene expression related to lipid metabolism and inflammation.[1] The synthesis of this lactone is a multi-step process requiring careful execution of epoxidation, epoxide opening, and lactonization reactions.

Chemical Synthesis Pathway

The synthesis of this compound from DHA can be proposed as a three-step process:

-

Esterification of DHA: To protect the carboxylic acid functional group, DHA is first converted to its methyl ester.

-

Epoxidation of DHA Methyl Ester: The C4-C5 double bond of DHA methyl ester is selectively epoxidized to form 4,5-epoxy-docosapentaenoate.

-

Hydrolysis and Lactonization: The epoxide is then hydrolyzed to the corresponding 4,5-dihydroxy docosapentaenoic acid, which subsequently undergoes lactonization to yield the final product, this compound.

Experimental Protocols

Materials and Methods

-

Reagents: Docosahexaenoic acid (DHA), Methanol (anhydrous), Acetyl chloride, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM, anhydrous), Sodium bicarbonate, Diethyl ether, Tetrahydrofuran (THF), Triphenylphosphine, 2,2'-Dipyridyldisulfide, Toluene (anhydrous), Acetic acid, Water, Magnesium sulfate (anhydrous), Silica gel for column chromatography.

-

Equipment: Round-bottom flasks, Magnetic stirrer with heating plate, Rotary evaporator, Chromatography column, Thin-layer chromatography (TLC) plates, UV lamp, Standard laboratory glassware.

Protocol 1: Synthesis of DHA Methyl Ester

-

Dissolve docosahexaenoic acid (1.0 g, 3.04 mmol) in anhydrous methanol (20 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (0.24 mL, 3.34 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 9:1).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain DHA methyl ester as a pale yellow oil.

Protocol 2: Epoxidation of DHA Methyl Ester to (+/-)4(5)-Epoxy-docosapentaenoate

This protocol is adapted from a method for the epoxidation of DHA methyl esters.[1]

-

Dissolve DHA methyl ester (0.5 g, 1.46 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add m-chloroperoxybenzoic acid (m-CPBA) (77%, 0.33 g, 1.46 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Monitor the formation of the epoxide by TLC.

-

Quench the reaction by adding a 10% aqueous solution of sodium bisulfite (10 mL).

-

Separate the organic layer, and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to isolate the 4,5-epoxy-docosapentaenoate regioisomer.

Protocol 3: Hydrolysis and Lactonization to this compound

This protocol involves acid-catalyzed hydrolysis of the epoxide followed by lactonization, which can occur spontaneously or be promoted. For a more controlled lactonization, a method like the Corey-Nicolaou macrolactonization could be adapted after hydrolysis and isolation of the dihydroxy acid.

-

Dissolve the purified (+/-)4(5)-epoxy-docosapentaenoate (0.2 g, 0.56 mmol) in a mixture of tetrahydrofuran (10 mL) and water (2 mL).

-

Add a catalytic amount of acetic acid (e.g., 0.1 mL).

-

Stir the mixture at room temperature for 24 hours to ensure complete hydrolysis of the epoxide to the diol.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 4,5-dihydroxy docosapentaenoic acid.

-

For lactonization, dissolve the crude dihydroxy acid in a non-polar solvent like toluene under anhydrous conditions. The lactonization can be promoted by heating or by using a catalytic amount of a strong acid. Alternatively, for a milder and more controlled reaction, the isolated dihydroxy acid can be subjected to a Corey-Nicolaou macrolactonization protocol.

-

Dissolve the isolated 4,5-dihydroxy docosapentaenoic acid (0.1 g, 0.27 mmol) in anhydrous toluene (50 mL).

-

Add triphenylphosphine (0.14 g, 0.54 mmol) and 2,2'-dipyridyldisulfide (0.12 g, 0.54 mmol).

-

Heat the reaction mixture at reflux for 4 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, remove the solvent in vacuo.

-

Purify the residue by silica gel column chromatography to yield this compound.

Data Presentation

| Step | Product | Starting Material | Estimated Yield (%) | Purity (%) | Analytical Method |

| 1 | DHA Methyl Ester | DHA | >95 | >98 | TLC, NMR |

| 2 | (+/-)4(5)-Epoxy-docosapentaenoate | DHA Methyl Ester | 10-15 (for the specific regioisomer) | >95 (after chromatography) | TLC, HPLC, MS |

| 3 | This compound | (+/-)4(5)-Epoxy-docosapentaenoate | 60-70 | >98 (after chromatography) | TLC, NMR, MS |

Note: The yields are estimates based on similar reactions and will require optimization for this specific synthesis.

Signaling Pathway and Experimental Workflow

PPARγ Signaling Pathway

This compound acts as an agonist for PPARγ, a nuclear receptor that plays a critical role in lipid and glucose metabolism, as well as in the inflammatory response. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.

Caption: PPARγ signaling pathway activated by this compound.

Experimental Workflow for Synthesis

The overall workflow for the synthesis of this compound from DHA is a sequential process involving protection, oxidation, and cyclization.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The provided protocols offer a comprehensive guide for the synthesis of this compound from DHA. While the procedures are based on established chemical transformations, optimization of reaction conditions may be necessary to achieve higher yields. The identification of this lactone as a PPARγ agonist opens avenues for its investigation as a potential therapeutic agent in metabolic and inflammatory diseases. Further research into its specific biological functions and downstream effects is warranted.

References

Application Notes and Protocols for the Quantification of (+/-)-4(5)-DiHDPA Lactone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+/-)-4(5)-DiHDPA lactone is a derivative of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. It is formed via the epoxidation of DHA at the Δ4 double bond, followed by intramolecular cyclization. This lactone has been identified as a potent agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor involved in the regulation of glucose and lipid metabolism.[1] Its potential as a therapeutic agent for metabolic diseases such as type 2 diabetes necessitates robust and reliable analytical methods for its quantification in biological matrices.

These application notes provide detailed protocols for the quantification of (+/-)-4(5)-DiHDPA lactone in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the preferred method for the quantification of oxylipins due to its high sensitivity, specificity, and minimal sample derivatization requirements.[2][3]

Experimental Workflow

Figure 1: Experimental workflow for LC-MS/MS quantification of (+/-)-4(5)-DiHDPA lactone.

Detailed Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

-

Acidify the plasma sample with 1% formic acid to a pH of approximately 3.5.

-

Condition a mixed-mode solid-phase extraction (Oasis MAX µElution SPE) plate with methanol followed by water.

-

Load the acidified plasma sample onto the SPE plate.

-

Wash the plate with 1% formic acid to remove interferences.

-

Elute the analyte with a solution of 50:50 acetonitrile:isopropanol with 5% formic acid.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A UPLC system, such as the ACQUITY UPLC I-Class, is recommended for optimal separation.

-

Column: An ACQUITY Premier BEH C18 column (2.1 x 150 mm, 1.7 µm) provides excellent resolution for oxylipins.

-

Mobile Phase A: Water with 0.1% acetic acid.

-

Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% acetic acid.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-12 min: 30-85% B (linear gradient)

-

12-14 min: 85-98% B (linear gradient)

-

14-15 min: 98% B (hold)

-

15.1-17 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Xevo TQ-S) operating in negative electrospray ionization (ESI-) mode.

-

Ionization Source Parameters:

-

Capillary Voltage: 2.5 kV

-

Desolvation Temperature: 500 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 150 L/hr

-

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Proposed MRM Transitions:

-

Quantifier: 343.5 > [fragment 1]

-

Qualifier: 343.5 > [fragment 2]

-

-

Note: These transitions would need to be optimized by direct infusion of a standard solution of (+/-)-4(5)-DiHDPA lactone.

Quantitative Data (Expected Performance)

The following table summarizes the expected performance of the LC-MS/MS method, based on data from similar oxylipin assays.[2]

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 1.0 pg on column |

| Limit of Quantification (LOQ) | 0.25 - 5.0 pg on column |

| Linearity (r²) | > 0.99 |

| Recovery | 85 - 110% |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like (+/-)-4(5)-DiHDPA lactone, derivatization is necessary.[4]

Experimental Workflow

Figure 2: Experimental workflow for GC-MS quantification of (+/-)-4(5)-DiHDPA lactone.

Detailed Protocol

1. Sample Preparation and Derivatization

-

Hydrolysis: To 100 µL of plasma, add an internal standard and 1 mL of 0.5 M methanolic KOH. Incubate at 60°C for 30 minutes to hydrolyze the lactone to its corresponding hydroxy acid.

-

Extraction: Acidify the sample with 1 M HCl and extract the lipids twice with 2 mL of hexane or ethyl acetate.

-

Derivatization:

-

Evaporate the organic extract to dryness.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives of the hydroxyl groups.

-

Alternatively, for higher sensitivity, derivatize the carboxyl group to a pentafluorobenzyl (PFB) ester using PFB bromide, followed by silylation of the hydroxyl groups.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: An Agilent 7890B GC system or equivalent.

-

Column: A DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar capillary column.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp 1: 10°C/min to 250°C.

-

Ramp 2: 5°C/min to 300°C, hold for 5 min.

-

-

Injector Temperature: 280°C (splitless injection).

-

Mass Spectrometer: An Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Specific ions will depend on the fragmentation of the derivatized analyte and must be determined from a standard.

Quantitative Data (Expected Performance)

The following table summarizes the expected performance of the GC-MS method.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 1 - 10 pg on column |

| Limit of Quantification (LOQ) | 5 - 25 pg on column |

| Linearity (r²) | > 0.99 |

| Recovery | 80 - 115% |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

III. Biological Context and Signaling Pathway

(+/-)-4(5)-DiHDPA lactone is a ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis and glucose homeostasis. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to PPAR response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

PPARγ Signaling Pathway

Figure 3: Simplified PPARγ signaling pathway activated by (+/-)-4(5)-DiHDPA lactone.

IV. Summary of Quantitative Data

| Analytical Method | Analyte | Matrix | LOQ | Linearity (r²) | Recovery |

| LC-MS/MS | (+/-)-4(5)-DiHDPA Lactone | Plasma | 0.25 - 5.0 pg | > 0.99 | 85 - 110% |

| GC-MS | (+/-)-4(5)-DiHDPA Lactone | Plasma | 5 - 25 pg | > 0.99 | 80 - 115% |

Note: The quantitative data presented are expected values based on the analysis of similar compounds and should be validated experimentally for (+/-)-4(5)-DiHDPA lactone.

V. Conclusion

The LC-MS/MS and GC-MS methods detailed in these application notes provide robust frameworks for the quantification of (+/-)-4(5)-DiHDPA lactone in biological samples. The choice of method will depend on the specific requirements of the study, including sensitivity needs and available instrumentation. The LC-MS/MS method is generally preferred for its higher throughput and reduced sample preparation complexity. These analytical tools are essential for advancing our understanding of the pharmacokinetics, pharmacodynamics, and therapeutic potential of this novel PPARγ agonist.

References

Application Note: Quantitative Analysis of DiHDPA Lactone in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and specific quantification of DiHDPA lactone in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). DiHDPA (Dihydroxydocosapentaenoic acid) lactones are metabolites derived from docosahexaenoic acid (DHA), an essential omega-3 fatty acid. The methodology described herein provides a robust workflow for researchers, scientists, and drug development professionals investigating the role of these lipid mediators in various physiological and pathological processes. The protocol includes detailed steps for plasma sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Docosahexaenoic acid (DHA) is metabolized through various enzymatic pathways, including the cytochrome P450 (CYP) pathway, to produce a range of bioactive lipid mediators.[1] One such class of metabolites are the dihydroxydocosapentaenoic acids (DiHDPAs), which can be further converted to their corresponding lactones. While the precise biological functions of many DiHDPA lactones are still under investigation, related lipid lactones have been shown to possess biological activity and can be substrates for enzymes such as paraoxonases, suggesting a role in signaling and inflammation modulation.[2]

Accurate quantification of these lipophilic molecules in complex biological matrices like plasma is crucial for understanding their physiological relevance. LC-MS/MS offers the high sensitivity and specificity required for this task. This document provides a comprehensive protocol for the extraction and quantification of DiHDPA lactone from human plasma.

Experimental Protocols